N-1,3-benzodioxol-5-yl-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is a useful research compound. Its molecular formula is C17H12N2O5 and its molecular weight is 324.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.07462149 g/mol and the complexity rating of the compound is 565. The solubility of this chemical has been described as 0.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry and Pharmacology
Isoindolinone Derivatives for Anti-Inflammatory and Analgesic Agents : A study synthesized novel benzodifuran derivatives, including isoindolinone compounds, and evaluated them as anti-inflammatory and analgesic agents. Some derivatives showed high COX-2 selectivity and significant analgesic and anti-inflammatory activities, suggesting potential applications in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Isoindolin-1-ones via Electrophilic Cyclization : Research on the regio- and stereoselective synthesis of isoindolin-1-ones through electrophilic cyclization indicates the versatility of isoindolinone frameworks in synthesizing complex molecules. This method could be useful in the synthesis of bioactive compounds or as intermediates in pharmaceuticals (Yao & Larock, 2005).
Materials Science
- Acrylamide Polymers with Amino Acid Moieties : A study on the polymerization of acrylamides containing l-phenylalanine moieties suggests applications in materials science, where the amino acid side chains could impart specific functionalities to polymers. This research could be relevant for designing functional materials with specific biological or chemical properties (Mori, Sutoh, & Endo, 2005).
Catalysis
- Rhodium-Catalyzed Annulation to Isoquinolinones : The Rh-catalyzed redox-neutral annulation of primary benzamides with diazo compounds to form isoquinolinones demonstrates the utility of catalytic methods in constructing complex heterocyclic compounds, potentially useful in drug synthesis and organic chemistry (Wu et al., 2016).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-19-16(21)11-4-2-9(6-12(11)17(19)22)15(20)18-10-3-5-13-14(7-10)24-8-23-13/h2-7H,8H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNYWHPQSFITCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49819380 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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